1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL

Analytical Chemistry Quality Control Synthetic Methodology

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL (CAS 955369-59-2), also named 6-bromo-α,α-dimethyl-2-pyridineethanol, is a brominated pyridine derivative with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol. It is primarily supplied as a research-grade synthetic intermediate with standard purity levels of 95% or 98% from multiple vendors.

Molecular Formula C9H12BrNO
Molecular Weight 230.1 g/mol
CAS No. 955369-59-2
Cat. No. B1504225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL
CAS955369-59-2
Molecular FormulaC9H12BrNO
Molecular Weight230.1 g/mol
Structural Identifiers
SMILESCC(C)(CC1=NC(=CC=C1)Br)O
InChIInChI=1S/C9H12BrNO/c1-9(2,12)6-7-4-3-5-8(10)11-7/h3-5,12H,6H2,1-2H3
InChIKeySLUXYSRNGUAGSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL (CAS 955369-59-2): Procurement-Grade Brominated Pyridineethanol Building Block


1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL (CAS 955369-59-2), also named 6-bromo-α,α-dimethyl-2-pyridineethanol, is a brominated pyridine derivative with the molecular formula C9H12BrNO and a molecular weight of 230.10 g/mol. It is primarily supplied as a research-grade synthetic intermediate with standard purity levels of 95% or 98% from multiple vendors . This compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, where the bromine atom at the 6-position of the pyridine ring provides a strategic handle for further cross-coupling reactions, and the tertiary alcohol moiety offers a stable, non-oxidizable linkage point .

Why 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL Cannot Be Casually Substituted: Positional Isomerism and Reactivity Constraints


Generic substitution among brominated pyridineethanol congeners is inadvisable due to the critical impact of bromine regiochemistry and alcohol substitution pattern on downstream reactivity. The 6-bromo-α,α-dimethyl configuration of 955369-59-2 is distinct from the 5-bromo positional isomers (e.g., 6-Bromo-α,α-dimethyl-3-pyridinemethanol, CAS 477252-29-2) and from analogs lacking gem-dimethyl substitution (e.g., 2-(6-bromopyridin-2-yl)propan-2-ol, CAS 638218-78-7) [1]. These structural differences directly affect metal-catalyzed cross-coupling efficiency, steric accessibility, and metabolic stability of derived products, rendering in-class replacement without re-optimization problematic for both synthetic and biological outcomes [2].

Head-to-Head Quantitative Differentiation of 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL for Scientific Procurement


Comparative Purity and Batch-to-Batch Reproducibility: Vendor-Supplied Analytical Certification

1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL is routinely offered with batch-specific Certificates of Analysis (CoA) including NMR, HPLC, and GC data, which is not uniformly available across all bromopyridineethanol analogs. For instance, Bidepharm provides full analytical documentation for CAS 955369-59-2 , while several suppliers of the 5-bromo positional isomer (CAS 477252-29-2) do not routinely offer comparable CoA packages, creating a verifiable procurement advantage in terms of quality assurance for research reproducibility .

Analytical Chemistry Quality Control Synthetic Methodology

Synthetic Scalability: Documented Multi-Gram Preparation Route

A reproducible synthetic route is documented for 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL, yielding 27.60 g of the compound as a colorless oil after extraction, washing, drying over MgSO4, and distillation . In contrast, comparable multi-gram procedures for the 5-bromo isomer (CAS 477252-29-2) or the des-methyl analog (CAS 638218-78-7) are not identified in the accessible literature, leaving their scalability profiles uncertain. This publicly available procedure lowers the barrier to in-house preparation or contract synthesis scale-up for the 6-bromo-α,α-dimethyl compound specifically.

Process Chemistry Synthetic Methods Scale-up

Bromine Regiochemistry Defines Cross-Coupling Reactivity: 6-Bromo vs. 5-Bromo Positional Isomers

The reactivity of 6-bromo-pyridine derivatives in palladium-catalyzed cross-couplings is well-differentiated from 5-bromo isomers due to electronic and steric effects at the α-position to nitrogen. In general, 2-bromopyridines (6-position in this nomenclature) undergo oxidative addition faster than 3-bromopyridines (5-position) owing to the electron-withdrawing effect of the adjacent nitrogen [1]. No head-to-head kinetic study exists for CAS 955369-59-2 vs. CAS 477252-29-2, but the class-level trend predicts superior coupling yields for the target compound's 6-bromo substitution pattern, which should be verified experimentally for the specific substrate .

Cross-Coupling Regioselectivity Medicinal Chemistry

Gem-Dimethyl Alcohol Stability Advantage Over Secondary Alcohol Analogs

The target compound features a tertiary alcohol (α,α-dimethyl substitution) that is resistant to oxidation under standard conditions, unlike the secondary alcohol in closely related analog 2-(6-bromopyridin-2-yl)propan-2-ol (CAS 638218-78-7) [1]. Tertiary alcohols are not substrates for alcohol dehydrogenase enzymes and do not undergo facile oxidation to ketones, providing enhanced chemical and metabolic stability . While no head-to-head stability study has been published for these exact two compounds, the class-level advantage of tertiary over secondary alcohols is well-established in medicinal chemistry and is directly relevant to compound selection for in vivo studies.

Metabolic Stability Drug Design Physicochemical Properties

Recommended Application Scenarios for 1-(6-Bromopyridin-2-YL)-2-methylpropan-2-OL Based on Differential Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring Regiochemically Pure 6-Bromo Handle

This compound is ideally suited as a substrate for Suzuki, Negishi, or Buchwald-Hartwig couplings where the 6-bromo position α to the pyridine nitrogen is required for optimal reactivity. The documented multi-gram preparation protocol and batch-specific analytical certification support reproducible library production at scales meaningful for lead optimization programs.

Synthesis of Metabolically Stable Probe Molecules Incorporating a Tertiary Alcohol Linker

When designing chemical probes or drug candidates where linker oxidation is a concern, the α,α-dimethyl tertiary alcohol in this compound provides an intrinsic stability advantage over secondary alcohol analogs . This makes it a preferred intermediate for generating stable ether-linked conjugates or for introducing a non-oxidizable hydroxyl-bearing fragment into target molecules.

Building Block for Agrochemical Intermediate Synthesis Under Documented Process Conditions

The publicly described synthesis and isolation procedure (27.60 g scale, colorless oil) provides a starting point for process chemistry groups developing agrochemical candidates. The bromine substituent enables late-stage diversification, while the tertiary alcohol eliminates the need for hydroxyl protection in many downstream transformations.

Quality-Controlled Research Reagent Procurement for Reproducibility-Critical Studies

For research groups requiring documented batch identity and purity, procuring this compound from vendors providing full NMR/HPLC/GC CoA packages is advisable over analog suppliers lacking comparable analytical documentation. This is particularly relevant for studies intended for publication or regulatory submission where reagent provenance must be verifiable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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